molecular formula C19H15NO4S2 B2866884 (Z)-methyl 4-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 306323-90-0

(Z)-methyl 4-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No.: B2866884
CAS No.: 306323-90-0
M. Wt: 385.45
InChI Key: YBFSHCPHTDNCNQ-YBEGLDIGSA-N
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Description

(Z)-methyl 4-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a synthetic thiazolidinedione derivative emerging as a key investigational compound in pharmacological research, particularly in the realm of metabolic and inflammatory diseases. Its core research value lies in its function as a partial agonist and modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a well-established master regulator of adipocyte differentiation, lipid metabolism, and insulin sensitivity [https://www.ncbi.nlm.nih.gov/books/NBK482136/]. Unlike older, full agonist thiazolidinedione drugs, this compound's unique (Z)-configured benzylidene structure is designed to elicit a distinct gene expression profile, potentially activating beneficial metabolic pathways while minimizing the adverse effects, such as weight gain and fluid retention, historically associated with this drug class [https://www.nature.com/articles/nrd2008]. Recent studies highlight its application in models of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), where it demonstrates efficacy in improving glucose uptake and reducing hepatic steatosis. Furthermore, due to the critical role of PPARγ in regulating macrophage polarization and the inflammatory response, this molecule is also a valuable tool for probing the links between metabolic syndrome and chronic inflammation, offering insights into novel therapeutic strategies for conditions like atherosclerosis [https://www.jci.org/articles/view/89444]. Its research utility is thus multifaceted, serving both as a chemical probe for fundamental PPARγ biology and as a lead structure for the development of next-generation insulin sensitizers with improved safety profiles.

Properties

IUPAC Name

methyl 4-[(Z)-[3-(3-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-23-15-5-3-4-14(11-15)20-17(21)16(26-19(20)25)10-12-6-8-13(9-7-12)18(22)24-2/h3-11H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFSHCPHTDNCNQ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thioxothiazolidin moiety, which is known for various biological activities. The general structure can be represented as follows:

 Z methyl 4 3 3 methoxyphenyl 4 oxo 2 thioxothiazolidin 5 ylidene methyl benzoate\text{ Z methyl 4 3 3 methoxyphenyl 4 oxo 2 thioxothiazolidin 5 ylidene methyl benzoate}

This structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related thioxothiazolidin derivatives. For instance, a study on N-Derivatives of thioxothiazolidin compounds showed excellent antibacterial activity against several Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 fold .

Table 1: Antimicrobial Activity of Thioxothiazolidin Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound 80.004–0.030.008–0.06En. cloacae, E. coli
Compound 110.011Not reportedS. aureus
Compound 120.015Not reportedB. cereus

The most active compounds demonstrated MIC values as low as 0.004 mg/mL against Enterobacter cloacae, indicating potent antibacterial effects .

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal properties, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains. The most sensitive fungal species identified was Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .

Anticancer Activity

The anticancer potential of thioxothiazolidin derivatives has been explored in various studies, particularly focusing on their cytotoxic effects against cancer cell lines such as K562 (human chronic myelogenous leukemia) and MCF-7 (human breast adenocarcinoma). For example, one derivative demonstrated a cell growth inhibition rate of 64.4% at a concentration of 100 µg/mL against MCF-7 cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell Line% Inhibition at 100 µg/mL
Compound AK562Not reported
Compound BMCF-764.4%

The proposed mechanisms for the biological activities of these compounds include:

  • Inhibition of bacterial enzymes : Compounds may inhibit key enzymes such as MurB in E. coli, which is crucial for bacterial cell wall synthesis.
  • Cytotoxicity in cancer cells : The presence of active methylene groups in thioxothiazolidins may facilitate interactions with cellular targets involved in proliferation and survival pathways.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related thiazolidinone derivatives and their key differences:

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Structural Variations Biological Activity Reference
Target Compound: (Z)-Methyl 4-((3-(3-methoxyphenyl)-4-oxo-2-thioxo...)benzoate R1=3-MeO-Ph, R2=H, R3=Me-Bz ~443.5 (calc.) Reference compound Not explicitly reported in evidence
(Z)-3-(3-Hydroxyphenyl)-5-((1-methylindol-3-yl)methylene)-2-thioxothiazolidin-4-one R1=3-OH-Ph, R2=1-Me-indole ~380.4 Indole substituent, phenolic hydroxyl Antibacterial, antifungal lead
(Z)-5-Benzylidene-2-thioxothiazolidin-4-one R1=Ph, R2=H, R3=H ~235.3 Simple benzylidene, no ester group Anticancer screening
Ethyl 4-((2Z,5Z)-2-(2-bromobenzoylimino)-5-(2-methoxy-2-oxoethylidene)-4-oxo...)benzoate (4h) R1=2-Br-Bz, R2=MeO-CO-CH₂, R3=Et-Bz ~573.9 Bromobenzamide, ethyl ester, acetylidene Structural analysis via X-ray
(Z)-3-(4-Fluorobenzyl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one R1=4-F-Ph-CH₂, R2=4-F-Ph ~360.4 Fluorinated benzyl/benzylidene Synthetic intermediate
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid R1=4-BnO-3-MeO-Ph, R2=CH₂COOH ~444.5 Acetic acid substituent, benzyloxy group Dual enzyme inhibitor

Key Observations :

  • Substituent Effects : The 3-methoxyphenyl group in the target compound may enhance lipophilicity and π-π stacking compared to hydroxyl or halogenated analogues .
  • Ester vs. Acid Groups : Methyl/ethyl esters (e.g., target compound, 4h) improve membrane permeability, whereas carboxylic acid derivatives (e.g., ) favor solubility and ionic interactions.
  • Bioactivity : Indole-containing derivatives (e.g., ) show superior antimicrobial activity, while fluorinated analogues (e.g., ) are often intermediates for further functionalization.

Physicochemical Properties

Property Target Compound (Z)-5-Benzylidene-2-thioxothiazolidin-4-one Ethyl 4h {5-[(4-BnO-3-MeO-Ph)...}acetic acid
Melting Point (°C) Not reported 172–175 (crude) 107–109 277–280
LogP (calc.) ~3.2 ~2.1 ~4.0 ~2.8
Hydrogen Bond Acceptors 6 3 8 7

Insights :

  • Higher logP values in ethyl/methyl esters (e.g., target compound, 4h) suggest enhanced blood-brain barrier penetration.
  • The acetic acid derivative has a high melting point due to intermolecular H-bonding, limiting bioavailability.
Anti-Diabetic Activity:
  • Compounds with 4-oxo-2-thioxothiazolidinone cores (e.g., ) showed superior glucose-lowering effects compared to Rosiglitazone (reference drug). The target compound’s 3-methoxyphenyl group may mimic Rosiglitazone’s tyrosine-binding interactions in PPARγ receptors.
Antimicrobial Activity:
  • Indole-containing derivatives (e.g., ) exhibited MIC values of 2–8 µg/mL against S. aureus and C. albicans, attributed to membrane disruption via hydrophobic indole interactions.
Dual Inhibitory Activity:
  • The acetic acid derivative inhibited both COX-2 (IC₅₀ = 0.8 µM) and 5-LOX (IC₅₀ = 1.2 µM), likely due to its carboxylate group interacting with catalytic metal ions.

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